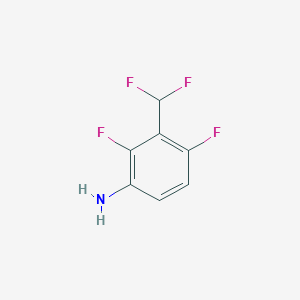

2,4-Difluoro-3-(difluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-3-1-2-4(12)6(9)5(3)7(10)11/h1-2,7H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZDNISRAQLMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 3 Difluoromethyl Aniline and Analogous Fluorinated Anilines

De Novo Synthesis Strategies for the Anilino Core with Directed Fluorination

The foundational step in synthesizing complex molecules like 2,4-difluoro-3-(difluoromethyl)aniline often involves the strategic construction of the core aniline (B41778) ring with the desired fluorine substitution pattern. This can be achieved through various synthetic routes that allow for regioselective fluorination.

Halogen-Fluorine Exchange Reactions from Pre-halogenated Aromatic Systems

A prevalent method for introducing fluorine into aromatic systems is through halogen-fluorine exchange (Halex) reactions. This nucleophilic aromatic substitution process typically involves the displacement of a chloro or bromo substituent with a fluoride (B91410) ion. The Halex reaction is particularly effective when the halogen atom is activated by electron-withdrawing groups in the ortho or para positions. google.comharvard.edu For the synthesis of fluorinated anilines, a common strategy involves the use of pre-halogenated nitrobenzenes. The nitro group acts as a powerful activating group, facilitating the exchange of halogens for fluorine atoms. Following the Halex reaction, the nitro group can be readily reduced to an amine, yielding the desired fluorinated aniline. google.com For instance, 2,4-dichloronitrobenzene can be converted to 2,4-difluoronitrobenzene, which is then reduced to 2,4-difluoroaniline (B146603).

Directed Aromatic Functionalization via Electrophilic or Nucleophilic Precursors

Directed aromatic functionalization provides a powerful tool for the regioselective introduction of fluorine atoms. This can be achieved through either electrophilic or nucleophilic pathways, often guided by directing groups on the aromatic ring.

Electrophilic Fluorination: In cases where the aromatic ring is electron-rich, direct electrophilic fluorination can be employed. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of common electrophilic fluorinating agents. One strategy to overcome this is to use a directing group that can coordinate with the fluorinating agent and deliver it to a specific position on the ring. For anilines, the amino group is a strong ortho-, para-director. To achieve meta-fluorination, the aniline can be protonated in a strongly acidic medium, such as triflic acid. The resulting ammonium group acts as a deactivating, meta-directing group, guiding the electrophilic fluorination to the meta position. daneshyari.com

Nucleophilic Aromatic Substitution: Alternatively, nucleophilic aromatic substitution (SNA) reactions can be used to introduce fluorine atoms. This approach is particularly effective for electron-deficient aromatic rings. A directing group can be used to activate a specific position towards nucleophilic attack by a fluoride source. For example, a nitro group can activate the ortho and para positions for nucleophilic substitution. acs.org

Selective Installation of the Difluoromethyl (–CF2H) Group

The difluoromethyl (–CF2H) group is a valuable substituent in medicinal chemistry due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups. princeton.eduresearchgate.net The introduction of this group onto an aromatic ring can be achieved through several methods, including metal-mediated cross-coupling reactions, radical difluoromethylation, and difluorocarbene-based methodologies.

Metal-Mediated Difluoromethylation Reactions (e.g., Copper- and Palladium-Catalyzed C(sp2)–CF2H Bond Formation)

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, both copper and palladium catalysts have been extensively studied.

Copper-Catalyzed Difluoromethylation: Copper-mediated reactions have emerged as a practical method for the introduction of the difluoromethyl group. researchgate.net These reactions typically involve the coupling of an aryl halide (iodide or bromide) with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), in the presence of a copper catalyst. nih.govberkeley.edu While initially challenging due to the instability of the CuCF2H intermediate, optimized conditions have been developed that allow for the efficient difluoromethylation of a wide range of aryl and vinyl iodides. nih.govberkeley.edu

Palladium-Catalyzed Difluoromethylation: Palladium-catalyzed cross-coupling reactions offer another versatile approach for the synthesis of difluoromethylated arenes. These reactions can proceed through various mechanisms, including those involving difluoroalkyl radicals. nih.gov A dual nickel/photoredox catalytic system has also been developed for the difluoromethylation of aryl bromides using bromodifluoromethane as the CF2H source. princeton.edu

Table 1: Comparison of Metal-Mediated Difluoromethylation Methods

| Catalyst System | Substrate | Difluoromethyl Source | Key Features |

|---|---|---|---|

| Copper(I) iodide | Aryl/Vinyl Iodides | TMSCF2H | High yields, good functional group tolerance. nih.govberkeley.edu |

| Palladium(0)/Silver(I) | Aryl Bromides/Iodides | TMSCF2H | Bimetallic system with cooperative transmetalation. cas.cn |

| Nickel(0)/Photoredox | Aryl Bromides | BrCF2H | Mild conditions, broad applicability. princeton.edu |

| Nickel(II)/Zinc | Aryl Iodides/Bromides/Triflates | [(DMPU)2Zn(CF2H)2] | Stable, isolable zinc reagent, room temperature. nih.gov |

Radical Difluoromethylation Approaches (e.g., Minisci-type Chemistry, Photoinduced Methods)

Radical difluoromethylation has become an increasingly popular method due to its mild reaction conditions and high functional group tolerance. researchgate.net These methods involve the generation of a difluoromethyl radical, which then adds to an aromatic ring.

Minisci-type Chemistry: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heteroaromatic compound. scispace.com This approach has been adapted for the difluoromethylation of heterocycles. rsc.org Inexpensive difluoroacetic acid can be used as a difluoromethyl radical precursor in Minisci-type reactions with various pyridines and other heteroarenes. rsc.org

Photoinduced Methods: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. mdpi.com Photoinduced methods have been successfully applied to the difluoromethylation of anilines and other aromatic compounds. acs.orgacs.org These reactions often involve the formation of an electron-donor-acceptor (EDA) complex between the aniline and a difluoroalkyl halide, which upon photoirradiation, generates a difluoromethyl radical.

Table 2: Radical Difluoromethylation Approaches

| Method | Radical Precursor | Activation | Substrate Scope |

|---|---|---|---|

| Minisci-type | Difluoroacetic acid | Oxidative | Electron-deficient heteroarenes. rsc.org |

| Photoinduced | Bromodifluoromethane | Photoredox/Silyl radical | Aryl bromides. princeton.edu |

| Photoinduced | Ethyl difluoroiodoacetate | Organophotocatalysis/EDA complex | Electron-rich anilines. acs.org |

| Photoinduced | Difluoromethyl phenoxathiinium salt | Photocatalyst- and oxidant-free | N-allylbenzamides. researchgate.net |

Difluorocarbene-Based Methodologies for C–CF2H and N–CF2H Bond Formation

Difluorocarbene (:CF2) is a versatile intermediate that can be used for the formation of both C–CF2H and N–CF2H bonds. cas.cn It can be generated from various precursors, such as halodifluoroacetates and (bromodifluoromethyl)trimethylsilane (TMSCF2Br). nih.govnih.gov

C–CF2H Bond Formation: The insertion of difluorocarbene into a C–H bond is a direct method for C-difluoromethylation. However, this reaction is often challenging to control. A more common approach involves the reaction of difluorocarbene with a nucleophile to form a difluoromethyl anion equivalent, which can then be trapped by an electrophile. nih.gov Transition metal-difluorocarbene complexes have also been utilized in catalytic difluoromethylation reactions. cas.cn

N–CF2H Bond Formation: The reaction of difluorocarbene with amines provides a direct route to N-difluoromethylated compounds. researchgate.net For example, N-tosyl protected anilines can be N-difluoromethylated using difluorocarbene generated from ethyl bromodifluoroacetate in the presence of a base. rsc.orgresearchgate.net

Utilization of Difluorocarbene Precursors and Surrogates

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a valuable tool for introducing difluoromethyl and difluoromethylene groups into organic molecules. cas.cn Due to its moderate electrophilicity, it reacts readily with electron-rich substrates, including the nitrogen atom of anilines. cas.cn A variety of precursors have been developed to generate difluorocarbene under different conditions, allowing for its application in the synthesis of fluorinated anilines.

Commonly used difluorocarbene precursors include reagents that decompose to release :CF2. For instance, ethyl bromodifluoroacetate (BrCF2CO2Et) can serve as a difluorocarbene source in the presence of a base for the N-difluoromethylation of aniline derivatives. researchgate.net Another stable precursor is the S-(difluoromethyl)sulfonium salt, which can effectively convert phenols and thiophenols to their corresponding aryl difluoromethyl ethers and has applications in reactions with other nucleophiles. researchgate.net The choice of precursor often depends on the substrate's functional group tolerance and the desired reaction conditions.

The general mechanism for N-difluoromethylation involves the reaction of the aniline's nitrogen nucleophile with the electrophilic difluorocarbene. The reaction of difluorocarbene with negatively charged heteroatom nucleophiles, such as deprotonated anilines, can often be performed at or below room temperature. cas.cn

| Precursor/Surrogate | Reagents & Conditions | Application | Reference |

| Ethyl bromodifluoroacetate | Base (e.g., LiOH in DMF) | N-difluoromethylation of aniline derivatives | researchgate.net |

| S-(difluoromethyl)sulfonium salt | Base (e.g., LiOH) | Difluoromethylation of O, S, and N-nucleophiles | researchgate.net |

| Diethyl bromodifluoromethylphosphonate | Catalytic system | Difluorocarbene transfer to arylboronic acids | researchgate.net |

| Sodium chlorodifluoroacetate | Heat | General difluorocarbene generation | cas.cn |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Lewis or Brønsted acids/bases | Generation of free and metal difluorocarbenes |

Multi-component Reactions Incorporating Difluorocarbene Synthons

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. baranlab.org The integration of difluorocarbene synthons into MCRs provides a powerful strategy for the rapid construction of complex fluorinated molecules, including derivatives of anilines.

A notable example is the one-pot, three-component reaction involving two aniline molecules (or one aniline and one alkylamine) and an in-situ generated difluorocarbene. nih.gov This process leads to the efficient synthesis of formamidines. The proposed mechanism involves the initial reaction of a primary aniline with difluorocarbene to form a crucial formimidoyl fluoride intermediate (RN=CHF). This intermediate then undergoes a nucleophilic iminyl substitution with a second amine, resulting in a cross-condensation to produce the formamidine product. nih.gov

Furthermore, copper-mediated MCRs of an amine, an aldehyde, and a difluorocarbene precursor like BrCF2CO2K have been developed to synthesize α-aminoamide derivatives. researchgate.netnih.gov In this transformation, a copper-difluorocarbene complex acts as a carbonyl source. The reaction pathway is thought to proceed through the formation of the copper-difluorocarbene species, followed by nucleophilic attack of the amine to generate an ammonium ylide, which is then intercepted by an imine, and finally, defluorination yields the product. researchgate.netnih.gov This method demonstrates broad substrate scope and offers an alternative to classical reactions like the Ugi or Strecker syntheses without using toxic cyanides or unstable isonitriles. nih.gov

| Reaction Type | Components | Key Intermediate | Product Class | Reference |

| Formamidine Synthesis | Aniline (x2), Difluorocarbene | Formimidoyl fluoride (RN=CHF) | Formamidines | nih.gov |

| α-Aminoamide Synthesis | Amine, Aldehyde, BrCF2CO2K | Copper-difluorocarbene complex | α-Aminoamides | researchgate.netnih.gov |

Late-Stage Difluoromethylation Strategies for Complex Anilines

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, as it allows for the introduction of key functional groups, such as the difluoromethyl group, into complex, pre-existing molecular scaffolds. The difluoromethyl group is particularly attractive as it can act as a lipophilic bioisostere for hydroxyl or thiol groups. nih.gov Direct methods for LSF are the most desirable, including transition metal-mediated cross-coupling or radical chemistry.

For anilines, several late-stage difluoromethylation methods have been established. One approach involves the N-difluoromethylation of N-tosyl protected anilines using ethyl bromodifluoroacetate (BrCF2CO2Et) as the difluorocarbene source, with an aqueous LiOH solution in DMF at room temperature. Photoredox catalysis offers another powerful tool. An organophotocatalytic method for the direct difluoromethylation of heterocycles using O2 as a green oxidant has been developed, which avoids the need for pre-functionalization of the substrates. researchgate.net Similarly, visible-light organophotocatalytic systems can provide access to a wide range of difluoroalkyl anilines under mild conditions. acs.org Mechanistic studies suggest the formation of an electron donor-acceptor (EDA) complex between anilines and reagents like ethyl difluoroiodoacetate, which upon photoirradiation, initiates a radical chain mechanism to yield the difluoroalkylated aniline. acs.org

Ruthenium(II)-enabled para-selective C–H difluoromethylation of anilides represents a significant advance in site-selective functionalization, overcoming the challenge of directing functionalization to positions other than the ortho position. thieme.de

Development of Stereoselective Difluoromethylation Processes

The development of methods for the stereoselective introduction of the difluoromethyl group is of high importance for pharmaceutical and biological chemistry, as the chirality of a molecule is often critical to its biological activity. mdpi.com While numerous methods exist for difluoromethylation, achieving stereoselectivity remains a challenge. researchgate.net

Significant progress has been made in the reagent-controlled stereoselective difluoromethylation of ketimines to produce enantiomerically enriched α-difluoromethyl amines. mdpi.com One such method employs a chiral (S)-difluoromethyl phenyl sulfoximine reagent that reacts with various imines with high efficiency and high stereoselectivity. This approach is applicable to a broad range of substrates, including aryl, alkyl, and heteroaromatic ketimines, and is thought to proceed through a non-chelating transition state. mdpi.com The stereoselective addition to an imine starting material offers advantages in achieving high stereoselectivity for both α-monosubstituted and α,α-disubstituted difluoromethyl amines. mdpi.com

| Method | Substrate | Reagent/Catalyst | Key Feature | Product | Reference |

| Reagent-Controlled Nucleophilic Addition | Ketimines | (S)-difluoromethyl phenyl sulfoximine | High efficiency and stereoselectivity | Chiral α-difluoromethyl amines | mdpi.com |

Positional Introduction of Fluoro-Substituents onto the Aromatic Ring

Achieving the desired 2,4-difluoro substitution pattern on the aniline ring requires methods that can control the position of fluorination. This is typically accomplished through directed fluorination techniques or nucleophilic aromatic substitution on appropriately pre-functionalized rings.

Directed Aromatic Fluorination Techniques for Regioselectivity

Controlling the regioselectivity of electrophilic aromatic fluorination can be challenging. For anilines, the powerful activating and ortho-, para-directing nature of the amino group often leads to mixtures of products and potential oxidation. However, by protonating the aniline in a strong acidic medium like triflic acid, the directing effect can be altered. daneshyari.com The resulting ammonium substituent acts as an inductive electron-withdrawing group, deactivating the ring and directing the incoming electrophile (e.g., from F2 gas) primarily to the meta-position. daneshyari.com This strategy has been used to achieve meta-fluorination of anilines with increased regioselectivity, especially when an electron-donating group is present at the para-position. daneshyari.com

Another powerful strategy for regioselective synthesis is the boron-directed cycloaddition. This method allows for the construction of fluoroalkyl-substituted aromatic rings with complete regiocontrol. nih.govwhiterose.ac.uk The process involves a BCl3-promoted cycloaddition that provides access to a range of fluoroalkyl-substituted benzene (B151609) derivatives, which can be further functionalized. nih.govwhiterose.ac.uk For heteroaromatic compounds, functionalized arylmagnesium reagents can be prepared and subsequently reacted with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the desired fluorinated aromatics. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing fluorine onto an aromatic ring. The reaction requires an activated aromatic ring, typically containing strong electron-withdrawing groups (like -NO2) positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br). tib.eu A fluoride anion source, such as potassium fluoride (KF), can then displace the leaving group.

The synthesis of 2,4-difluoroaniline can be achieved starting from a precursor like 2,4,5-trichloronitrobenzene (B44141). google.com In this process, two of the chlorine atoms are substituted by fluorine via an SNAr reaction using a fluorinating agent like anhydrous potassium fluoride in a solvent such as dimethylsulfoxide. The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation to reduce the nitro group to an amine and remove the remaining chlorine atom, yielding 2,4-difluoroaniline. google.com Recent developments have focused on more environmentally friendly protocols, such as solid-state mechanochemical fluorination using KF, which avoids the need for high-boiling toxic solvents. rsc.org

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2,4,5-Trichloronitrobenzene | 1. Anhydrous KF, DMSO2. H2, Pd/C, NaOAc | 2,4-Difluoro-5-chloronitrobenzene | 2,4-Difluoroaniline | google.com |

Functional Group Interconversion and Derivatization from Precursors

A principal strategy for synthesizing this compound is through the chemical modification of precursor molecules that already contain the core aromatic structure. This approach allows for the targeted introduction or alteration of functional groups to arrive at the final aniline product.

A widely employed and effective method for the synthesis of aromatic amines is the reduction of a nitro group. In the context of this compound, this involves the catalytic hydrogenation of its corresponding nitro precursor, 1-(difluoromethyl)-2,4-difluoro-3-nitrobenzene. This transformation is a cornerstone of industrial organic synthesis due to its high efficiency and selectivity.

The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). The process involves the reaction of the nitroaromatic compound with hydrogen gas, often under pressure, in a suitable solvent. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's yield and purity. For the reduction of halogenated nitroaromatics, careful control of reaction conditions is necessary to prevent the undesired removal of halogen substituents (hydrodehalogenation).

| Parameter | Typical Range/Conditions |

| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol (B129727), Ethanol, Ethyl acetate |

| Hydrogen Pressure | 1 - 50 atm |

| Temperature | 25 - 80 °C |

| Reaction Time | 1 - 12 hours |

The data in this table is compiled from general procedures for the catalytic hydrogenation of analogous fluorinated and halogenated nitroaromatic compounds.

The mechanism of this reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The selectivity for the desired aniline product over potential byproducts is a key consideration in process development.

An alternative synthetic approach to fluorinated anilines involves the transformation of other halogenated aromatic intermediates. For instance, a multi-step synthesis starting from a more readily available halogenated benzene derivative can be employed. This could involve the initial introduction of the difluoromethyl group, followed by nitration and subsequent reduction, or nucleophilic aromatic substitution of a halogen atom with an amino group or its equivalent.

One patented method for a similar compound, 2,3,4-trifluoroaniline, starts from 1,2,3,4-tetrafluorobenzene google.com. This process involves a high-pressure reaction with ammonia in the presence of a solvent and a copper catalyst to displace a fluorine atom with an amino group google.com. While not a direct synthesis of this compound, this methodology highlights the potential for using highly halogenated precursors.

| Precursor Type | Reagents and Conditions | Product |

| Polyfluorinated Aromatic | Ammonia, Copper Catalyst, High Temperature and Pressure | Fluorinated Aniline |

| Chloro-substituted Nitroaromatic | 1. Fluorinating Agent (e.g., KF) 2. Catalytic Hydrogenation (e.g., Pd/C, H₂) | Fluoro-substituted Aniline |

This table illustrates general transformation strategies for analogous halogenated aromatic compounds.

Scalable Synthesis and Process Optimization for this compound Analogues

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include catalyst selection and loading, reaction kinetics, and downstream processing.

For the catalytic hydrogenation of the nitro precursor, process optimization would involve a detailed study of the following parameters:

Catalyst Activity and Selectivity: Evaluating different types of catalysts (e.g., Pd/C, Pt/C) and their loadings to maximize the conversion of the nitro group while minimizing side reactions such as dehalogenation. The use of catalyst promoters or modifiers can also be explored to enhance selectivity.

Reaction Conditions: Fine-tuning the temperature, hydrogen pressure, and agitation rate to achieve an optimal balance between reaction rate and selectivity. Higher temperatures and pressures can increase the reaction rate but may also lead to a higher incidence of side reactions.

Solvent Selection: Choosing a solvent that provides good solubility for the reactants and is easily removed during workup. The solvent can also influence the catalyst's activity and selectivity.

Workup and Purification: Developing an efficient and scalable procedure for isolating and purifying the final product. This may involve filtration to remove the catalyst, extraction, and crystallization or distillation.

Continuous flow hydrogenation is an increasingly attractive option for the large-scale synthesis of anilines from nitroaromatics. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and automation. In a flow setup, a solution of the nitroaromatic compound and hydrogen are passed through a packed-bed reactor containing the solid catalyst. The reaction parameters can be precisely controlled to optimize the yield and purity of the product.

Chemical Reactivity and Transformation Mechanisms of 2,4 Difluoro 3 Difluoromethyl Aniline Derivatives

Reactivity of the Aromatic Amine Moiety

The primary amine attached to the heavily substituted benzene (B151609) ring is a key center of reactivity. Its nucleophilicity and basicity are significantly modified by the adjacent fluorine and difluoromethyl substituents.

Electrophilic aromatic substitution (SEAr) on the 2,4-Difluoro-3-(difluoromethyl)aniline ring is complex due to the competing directing effects of the substituents. wikipedia.org The outcome of such reactions is determined by the combined influence of the activating amino group and the deactivating fluoro and difluoromethyl groups.

Amino Group (-NH₂): The amine is a powerful activating group and an ortho, para-director. It strongly donates electron density to the aromatic ring through a positive mesomeric effect (+M), stabilizing the cationic intermediate (the arenium ion) formed during the substitution. wikipedia.org In this specific molecule, the positions ortho to the amine are C2 and C6, and the para position is C4.

Fluorine Atoms (-F): Halogens like fluorine are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring. libretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons through a positive mesomeric effect (+M), which helps stabilize the arenium ion when the attack occurs at these positions. stackexchange.com

Difluoromethyl Group (-CF₂H): Similar to the trifluoromethyl group (-CF₃), the difluoromethyl group is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms. vaia.comwikipedia.org Such groups are deactivating and act as meta-directors. vaia.com

Position C6: This position is ortho to the strongly activating -NH₂ group and meta to the -CF₂H group. The directing effects of the C2-F and C4-F also play a role. The activating effect of the amine strongly favors substitution at this position.

Position C5: This position is meta to the -NH₂ group but ortho to the C4-F and para to the C2-F. It is also meta to the deactivating -CF₂H group. Substitution at this position is generally less favored due to being meta to the powerful activating amine group.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position , guided by the overriding ortho, para-directing influence of the amine group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating (+M > -I) | ortho, para |

| -F | C2, C4 | Deactivating (-I > +M) | ortho, para |

| -CF₂H | C3 | Deactivating (-I) | meta |

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This allows for a variety of derivatization reactions, common to aromatic amines. The presence of electron-withdrawing groups (-F, -CF₂H) can reduce the nucleophilicity of the amine compared to aniline (B41778) itself, but it remains a reactive center.

Common derivatization pathways include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Formation of Schiff Bases: Condensation with aldehydes or ketones to yield imines.

The reactivity of the difluoromethyl group can also be harnessed, as it can be deprotonated under strong basic conditions to form a nucleophilic carbanion, enabling the construction of benzylic Ar–CF₂–R linkages. acs.org

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In aniline, the lone pair is already delocalized into the aromatic ring, making it a weaker base than aliphatic amines. libretexts.org

In this compound, the basicity is further reduced by the strong electron-withdrawing inductive effects (-I) of the fluorine and difluoromethyl substituents. ncert.nic.inmasterorganicchemistry.com These groups pull electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available to bond with a proton, significantly decreasing the basicity of the amine compared to unsubstituted aniline. libretexts.org

| Compound | pKₐ of Conjugate Acid | Relative Basicity |

| Methylamine | 10.64 | Stronger |

| Aniline | 4.63 | Weaker |

| p-Fluoroaniline | 4.65 | Similar to Aniline |

| p-Nitroaniline | 1.0 | Much Weaker |

| This compound | Estimated < 4.63 | Much Weaker |

Reactivity and Influence of the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; it actively participates in molecular interactions and influences the electronic landscape of the aromatic ring.

While C-H bonds are typically not considered for hydrogen bonding, the C-H bond in a difluoromethyl group is an exception. chemistryviews.org The two highly electronegative fluorine atoms strongly polarize the C-H bond, creating a partial positive charge on the hydrogen and a partial negative charge on the carbon. This polarization makes the hydrogen atom acidic enough to act as a hydrogen bond (H-bond) donor. nih.govnih.gov

The CF₂H group is considered a lipophilic H-bond donor and can act as a bioisostere for more traditional H-bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH) groups. acs.orgalfa-chemistry.comnih.gov Experimental and computational studies have confirmed this capability. chemistryviews.org The strength of the H-bond is significant, with calculated bonding energies for a CF₂–H···O interaction ranging from -3.1 to -5.5 kcal/mol, comparable to some conventional hydrogen bonds. chemistryviews.orgbeilstein-journals.orgresearchgate.net This ability allows molecules containing a -CF₂H group to form specific, directional interactions with H-bond acceptors (like oxygen or nitrogen atoms in biological targets), which is a crucial aspect in medicinal chemistry. jst.go.jprsc.orgnih.gov

| H-Bond Donor | H-Bond Acidity (A) | Bond Energy (kcal/mol) |

| -OH (in o-nitrophenol dimer) | - | -3.5 |

| -CF₂H (in o-nitro-α,α-difluorotoluene dimer) | 0.085–0.126 | -3.1 |

| Thiophenol, Aniline | Similar to -CF₂H | - |

Data compiled from multiple sources. chemistryviews.orgacs.orgnih.gov

The difluoromethyl group exerts a powerful electron-withdrawing effect on the aromatic ring, primarily through induction (-I effect). nih.govresearchgate.net This effect deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene.

The electronic influence of substituents is often quantified using Hammett constants (σ). The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups, with a σₚ value of +0.54. researchgate.net While specific Hammett constants for the -CF₂H group can vary depending on the system, it is also a significant electron-withdrawing group, though slightly less so than -CF₃. Its inductive effect (σI) is comparable to that of a hydroxyl group. nih.govresearchgate.net This strong inductive withdrawal reduces the electron density at the ortho and para positions of the aromatic ring, which contributes to its deactivating nature and meta-directing preference in electrophilic substitution reactions. vaia.com

| Group | Hammett Constant (σₚ) | Inductive Effect (σI) | Nature |

| -CH₃ | -0.17 | -0.01 | Electron-Donating |

| -F | +0.06 | +0.52 | Electron-Withdrawing |

| -OH | -0.37 | +0.33 | Electron-Donating (Resonance) |

| -CF₂H | ~+0.3 to +0.4 (est.) | Similar to -OH | Electron-Withdrawing |

| -CF₃ | +0.54 | +0.41 | Strongly Electron-Withdrawing |

Note: Hammett constants are context-dependent. The value for -CF₂H is an estimate based on its known electronic properties.

Interconversion Reactions with Other Fluorinated Moieties (e.g., gem-Difluoroalkenes, Trifluoromethyl Groups)

The difluoromethyl group (-CHF₂) on the aniline derivative can potentially be interconverted with other significant fluorinated moieties, such as gem-difluoroalkenes (-CF=CH₂) and trifluoromethyl groups (-CF₃). These transformations are crucial for the synthesis of diverse fluorinated compounds.

One key transformation is the conversion of a trifluoromethyl group into a difluoromethyl group. This can be achieved through selective defluorination. For instance, a base-promoted elimination reaction on an aromatic trifluoromethyl substituent can lead to the formation of a difluoro-p-quinomethide intermediate, which can then be trapped by a nucleophile to yield a difluoromethyl-substituted product. wikipedia.org This process effectively reduces the trifluoromethyl group to a difluoromethyl group.

Conversely, the conversion of a difluoromethyl group to a trifluoromethyl group is a more challenging oxidation process. While direct conversion is not commonly reported, transformations involving the aromatic ring can sometimes lead to changes in the side chain. For example, under superacidic conditions, trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to the formation of acyl groups. youtube.com

The interconversion with gem-difluoroalkenes is another important aspect. gem-Difluoroalkenes can serve as precursors for the synthesis of difluoromethyl compounds. A common method is the hydrogenation of the gem-difluoroalkene moiety. This reaction is often carried out under a hydrogen atmosphere with a palladium catalyst on activated carbon, providing the corresponding difluoromethyl derivative in high yields. researchgate.net This suggests that a hypothetical precursor containing a gem-difluoroalkene group at the 3-position of 2,4-difluoroaniline (B146603) could be a viable synthetic route to this compound.

The following table summarizes the potential interconversion reactions:

| Starting Moiety | Target Moiety | General Reaction Type | Key Reagents/Conditions |

| Trifluoromethyl (-CF₃) | Difluoromethyl (-CHF₂) | Selective Defluorination | Base-promoted elimination, intramolecular nucleophile |

| gem-Difluoroalkene | Difluoromethyl (-CHF₂) | Hydrogenation | H₂, Palladium on activated carbon |

These interconversions highlight the synthetic versatility of fluorinated anilines and their potential to be transformed into a range of other valuable fluorinated molecules.

Reactivity of the Ring Fluoro-Substituents

Cumulative Electronic Effects on Overall Molecular Reactivity

The reactivity of the aniline ring is governed by the cumulative electronic effects of its substituents: the amino group (-NH₂), the two fluorine atoms (-F), and the difluoromethyl group (-CHF₂).

Amino Group (-NH₂): The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. It donates electron density to the ring through resonance.

Difluoromethyl Group (-CHF₂): The difluoromethyl group is considered a moderate electron-withdrawing substituent. nuph.edu.ua Its electron-withdrawing nature is primarily due to the inductive effect of the two fluorine atoms.

Potential for Further Fluorination or Selective Substitution

The substitution pattern on this compound suggests potential for further functionalization through selective substitution reactions. Given the electron-deficient nature of the ring, nucleophilic aromatic substitution (SNAr) is a likely reaction pathway. wikipedia.orgnih.gov In an SNAr reaction, a strong nucleophile attacks the aromatic ring and displaces a leaving group, in this case, one of the fluorine atoms. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In this compound, both fluorine atoms are activated towards nucleophilic attack by the other electron-withdrawing groups. The relative reactivity of the F-2 and F-4 positions would depend on the specific nucleophile and reaction conditions, as well as the stabilizing influence of the substituents on the intermediate.

Further fluorination of the ring is less likely under standard electrophilic fluorination conditions due to the already electron-deficient nature of the ring. Electrophilic aromatic substitution reactions, in general, would be disfavored. However, under specific catalytic conditions, direct C-H functionalization might be possible.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetic profiles of reactions involving this compound derivatives is essential for controlling and optimizing their synthesis and transformations.

Mechanistic Investigations of Difluoromethylation Reactions

The introduction of the difluoromethyl group onto an aromatic ring can be achieved through various methods, often involving radical intermediates. One common approach is the photocatalytic difluoromethylation of aromatic compounds. mdpi.com In a typical mechanism, a photocatalyst, upon irradiation with light, initiates a single-electron transfer (SET) event with a difluoromethyl radical precursor. This generates a difluoromethyl radical (•CHF₂), which then adds to the aromatic ring. mdpi.com

The nature of the difluoromethyl radical is crucial; it is considered to be more nucleophilic than a methyl radical (•CH₃) but more electrophilic than a trifluoromethyl radical (•CF₃). rsc.org This characteristic influences its reactivity and the regioselectivity of its addition to substituted aromatic rings.

Another mechanistic pathway for difluoromethylation involves the use of (phenylsulfonyl)difluoromethylating agents. cas.cn These reagents can generate a (phenylsulfonyl)difluoromethyl carbanion, which can then act as a nucleophile in various reactions.

Kinetic Studies of Substitution and Transformation Reactions

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. youtube.com The stability of this intermediate, and thus the reaction rate, is significantly influenced by:

The position of electron-withdrawing groups: As mentioned, electron-withdrawing groups at the ortho and para positions to the leaving group accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

For this compound, a kinetic study of a nucleophilic substitution reaction would likely show that the rate is enhanced by the presence of the difluoromethyl group and the other fluorine atom, which stabilize the intermediate anion.

Intramolecular Rearrangements and Isomerization Pathways

Intramolecular rearrangements in aniline derivatives often require specific structural features or harsh reaction conditions. For a molecule like this compound, significant energy input would be necessary to induce isomerization, which typically involves the cleavage and reformation of strong C-F or C-C bonds.

Potential, though energetically demanding, isomerization pathways could include:

Halogen Scrambling: Under high-temperature or photochemical conditions, migration of the fluorine atoms around the aromatic ring could theoretically occur, leading to various constitutional isomers. This process is generally not synthetically selective and has limited practical application.

Acid-Catalyzed Migration: In the presence of very strong acids, protonation of the aromatic ring could facilitate a 1,2-shift of a substituent. However, the presence of multiple deactivating fluorine atoms and the difluoromethyl group makes the ring electron-deficient and less susceptible to the electrophilic attack required to initiate such a process.

Given the stability of the C-F bond, such rearrangements are not common under standard synthetic conditions. The primary reactive pathways for this molecule involve transformations of the amine group or the activation of its carbon-fluorine bonds.

| Pathway Type | Potential Product | Required Conditions (Theoretical) | Feasibility |

|---|---|---|---|

| Fluorine Migration (Aromatic) | 2,5-Difluoro-3-(difluoromethyl)aniline | High Temperature (>300 °C) or Photochemical Irradiation | Low; lacks selectivity and requires high energy. |

| Fluorine Migration (Aromatic) | 3,4-Difluoro-2-(difluoromethyl)aniline | High Temperature (>300 °C) or Photochemical Irradiation | Low; lacks selectivity and requires high energy. |

| Group Migration | 2,4-Difluoro-6-(difluoromethyl)aniline | Strong Acid Catalysis (e.g., superacids) | Very Low; ring is highly deactivated. |

C-F Bond Activation in Strategic Chemical Transformations

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are of significant interest in synthetic chemistry, providing pathways to convert readily available polyfluorinated materials into more complex molecules. rsc.org The structure of this compound presents two distinct types of C-F bonds for potential activation: the aromatic C(sp²)-F bonds on the benzene ring and the aliphatic C(sp³)-F bonds within the difluoromethyl group.

Activation of Aromatic C(sp²)-F Bonds

The fluorine atoms attached to the aromatic ring can be targeted through several established mechanisms:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the difluoromethyl group makes the aromatic ring susceptible to attack by strong nucleophiles. This pathway can be used to replace one or more fluorine atoms with other functional groups, though selectivity can be a challenge.

Transition Metal-Catalyzed Activation: Nickel and palladium complexes are widely used for the catalytic activation of C-F bonds in fluoroaromatics. researchgate.net The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center, forming an organometallic intermediate that can then participate in cross-coupling reactions. Nickel catalysts containing bidentate phosphine (B1218219) ligands have proven effective for coupling fluoroaromatics with Grignard or organozinc reagents. researchgate.net

Activation of Aliphatic C(sp³)-F Bonds in the Difluoromethyl Group

The C-F bonds in the difluoromethyl group are typically stronger and less polarized than aromatic C-F bonds, requiring different activation strategies. Research on the functionalization of trifluoromethyl (CF₃) groups provides a strong precedent for the reactivity of the analogous difluoromethyl (CHF₂) moiety. researchgate.netrsc.org

Single-Electron Transfer (SET) Pathways: A powerful strategy for activating the C(sp³)-F bonds of a difluoromethyl or trifluoromethyl group involves a single-electron transfer from a reductant. rsc.org Photoredox catalysis is a particularly effective method, where an excited-state photocatalyst reduces the aromatic ring to form a radical anion. scispace.com This radical anion is unstable and rapidly eliminates a fluoride (B91410) ion to generate a highly reactive difluorobenzyl radical. scispace.com This radical intermediate can then be trapped by various reagents to achieve hydrodefluorination, alkylation, or arylation. okstate.edu

Lewis and Brønsted Acid Activation: Strong Lewis acids or Brønsted acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating its cleavage. frontiersin.orgresearchgate.net This approach can generate a transient carbocationic species or promote elimination. For instance, silylium (B1239981) ions, generated electrochemically, have been shown to mediate fluoride abstraction from trifluoromethyl arenes. rsc.org Self-assembled molecular containers have also been shown to activate benzylic C-F bonds through hydrogen bonding, stabilizing the resulting carbocation intermediate. frontiersin.org

These distinct activation modes allow for the selective functionalization of either the aromatic core or the difluoromethyl substituent, making this compound a potentially versatile building block in medicinal and materials chemistry.

| Activation Target | Method | Key Reagents/Catalyst | Mechanism | Transformation Example |

|---|---|---|---|---|

| Aromatic C(sp²)-F | Transition Metal Catalysis | NiCl₂(dppp) / Organozinc Reagents | Oxidative Addition / Reductive Elimination | Cross-coupling (Arylation) researchgate.net |

| Aromatic C(sp²)-F | Photoredox Catalysis | Organic Photocatalyst (e.g., Phenoxazine) / H-atom donor | Electron Transfer → C-F Fragmentation | Hydrodefluorination okstate.edu |

| Aliphatic C(sp³)-F | Photoredox Catalysis | Organic Photocatalyst / Formate | SET → Radical Anion → C-F Cleavage → Difluorobenzyl Radical | Defluoroalkylation with Alkenes scispace.com |

| Aliphatic C(sp³)-F | Lewis Acid Activation | In situ generated Silylium Ions (Electrochemical) | Fluoride Abstraction | Hydrodefluorination rsc.org |

| Aliphatic C(sp³)-F | Supramolecular Catalysis | Self-assembled Resorcinarene Capsule | H-Bonding Activation / Cation Stabilization | Elimination / Cyclization frontiersin.org |

Computational and Theoretical Investigations of 2,4 Difluoro 3 Difluoromethyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a cornerstone for exploring the molecular framework and electron distribution of 2,4-Difluoro-3-(difluoromethyl)aniline. These computational methods allow for a detailed examination of the molecule's most stable three-dimensional arrangement and its inherent electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. aps.org It is particularly effective for predicting the molecular geometry of organic compounds. For this compound, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-311++G(d,p), are used to perform geometry optimization. researchgate.netnih.gov

This process computationally determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. The calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. A conformational analysis is also typically performed to identify the global minimum energy conformer by systematically rotating the amine (-NH₂) and difluoromethyl (-CHF₂) groups. The resulting optimized structure provides a foundational model for understanding the molecule's physical and chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table represents the type of data generated from DFT calculations. Specific values are dependent on the chosen level of theory.

| Parameter | Bond/Atoms Involved | Typical Calculated Value (Example) |

| Bond Lengths (Å) | C-N | ~1.40 |

| C-F (ring) | ~1.35 | |

| C-C (ring) | ~1.39 | |

| C-C (substituent) | ~1.51 | |

| C-F (difluoromethyl) | ~1.36 | |

| N-H | ~1.01 | |

| **Bond Angles (°) ** | C-N-H | ~112.0 |

| F-C-C (ring) | ~119.0 | |

| C-C-N | ~121.0 | |

| Dihedral Angles (°) | H-N-C-C | ~0 or 180 (planar/anti-planar) |

| F-C-C-F (ring) | ~0 (indicating planarity) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov DFT calculations provide the energies of these orbitals. From the HOMO and LUMO energy values, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. dergipark.org.tr

Charge distribution analysis, often performed using Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. This reveals the distribution of electron density and helps identify electropositive and electronegative centers within the molecule.

Table 2: Calculated Electronic Properties for this compound (Theoretical) This table shows representative electronic properties derived from HOMO-LUMO analysis.

| Property | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface correspond to different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like fluorine and nitrogen.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often located around hydrogen atoms.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential around the fluorine atoms and the nitrogen atom of the amine group, highlighting them as centers of high electron density. Positive potential would be expected around the hydrogen atoms of the amine group. This analysis provides a clear, three-dimensional picture of the molecule's charge distribution and its implications for intermolecular interactions. nih.govnih.gov

Prediction and Validation of Spectroscopic Properties

Theoretical calculations are highly effective in predicting the spectroscopic signatures of a molecule, which can be used to interpret and validate experimental data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations can accurately predict the harmonic vibrational frequencies and intensities of a molecule in its ground state. nih.gov

The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and twisting of bonds. biointerfaceresearch.com These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra. Often, calculated frequencies are scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between theoretical and experimental data. nih.gov This correlation allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions.

Table 3: Illustrative Theoretical Vibrational Assignments for this compound This table provides an example of how calculated vibrational frequencies are assigned to specific molecular motions.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) | Assignment |

| 1 | ~3500 | N-H Asymmetric Stretch |

| 2 | ~3410 | N-H Symmetric Stretch |

| 3 | ~3100 | C-H Aromatic Stretch |

| 4 | ~1620 | -NH₂ Scissoring |

| 5 | ~1510 | C=C Aromatic Ring Stretch |

| 6 | ~1330 | C-F Stretch (Difluoromethyl) |

| 7 | ~1250 | C-F Stretch (Aromatic) |

| 8 | ~850 | C-H Out-of-plane Bend |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) with high accuracy. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for these predictions. nih.gov

The calculations provide theoretical chemical shift values for each magnetically active nucleus in the molecule, relative to a standard reference compound like Tetramethylsilane (TMS). These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap and complex splitting patterns can make interpretation difficult. Comparing the theoretical and experimental NMR spectra helps to confirm the proposed molecular structure.

Table 4: Example of Predicted NMR Chemical Shifts for this compound (Theoretical) This table illustrates the format of theoretical NMR chemical shift data.

| Atom Position (Systematic Numbering) | Nucleus | Predicted Chemical Shift (ppm) vs. TMS |

| C1 | ¹³C | ~125 |

| C2 | ¹³C | ~155 (C-F) |

| C3 | ¹³C | ~115 (C-CHF₂) |

| C4 | ¹³C | ~158 (C-F) |

| C5 | ¹³C | ~105 |

| C6 | ¹³C | ~120 |

| C7 (-CHF₂) | ¹³C | ~118 |

| H (on N) | ¹H | ~4.0 |

| H (on C5) | ¹H | ~6.8 |

| H (on C6) | ¹H | ~7.0 |

| H (on -CHF₂) | ¹H | ~6.5 (triplet) |

Computational Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties of this compound can be effectively predicted using quantum mechanical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This computational approach calculates the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results are typically visualized as a simulated UV-Vis spectrum, indicating the maximum absorption wavelengths (λmax) and the intensity of these absorptions, represented by the oscillator strength (f). mdpi.com

For aromatic amines like substituted anilines, the UV-Vis spectrum is characterized by transitions involving the π-electron system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. researchgate.net Key transitions often include π → π* and n → π* excitations. The substitution pattern on the aniline (B41778) ring, featuring two fluorine atoms and a difluoromethyl group, significantly influences the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and, consequently, the absorption wavelengths.

Calculations are typically performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The effect of solvent can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial as solvatochromic shifts (changes in absorption wavelength due to the solvent) are common. mdpi.com A hypothetical TD-DFT calculation for this compound in a solvent like methanol (B129727) might yield the results shown in the table below.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.045 | HOMO → LUMO (π → π) |

| S0 → S2 | 270 | 0.120 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 235 | 0.580 | HOMO → LUMO+1 (π → π*) |

Reactivity and Mechanism Simulations

Computational chemistry provides powerful tools to elucidate reaction mechanisms by identifying and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and rate of a chemical reaction. For this compound, a key reaction pathway to investigate is electrophilic aromatic substitution, a fundamental reaction for anilines.

Using Density Functional Theory (DFT), the geometries of reactants, intermediates, transition states, and products can be optimized. nih.gov Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). dntb.gov.ua

For an electrophilic substitution reaction on this compound, the directing effects of the amine, fluorine, and difluoromethyl groups would determine the regioselectivity. The strongly activating and ortho-, para-directing amino group would likely direct an incoming electrophile to the C5 or C6 position. However, steric hindrance from the adjacent difluoromethyl group and the deactivating nature of the fluorine atoms would modulate this reactivity. Transition state calculations can quantify these effects by comparing the energy barriers for substitution at different positions on the ring. researchgate.net

| Substitution Position | Reaction Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| C5 | Formation of σ-complex (TS1) | 18.5 |

| Proton loss (TS2) | 2.1 | |

| C6 | Formation of σ-complex (TS1) | 16.2 |

| Proton loss (TS2) | 1.8 |

The three-dimensional structure and conformational preferences of this compound are governed by the interplay of steric and electronic effects of its substituents. Conformational analysis, performed computationally by rotating key dihedral angles and calculating the potential energy surface, can identify the most stable conformers.

| Conformer | Description | Relative Energy (kcal/mol) | N-H···F Distance (Å) | N-H Stretch Freq. Shift (cm-1) |

|---|---|---|---|---|

| A | Intramolecular H-bond to F4 | 0.00 | 2.15 | -45 |

| B | No H-bond, NH₂ rotated | 2.85 | 3.50 | 0 |

The electron-rich nature of the aniline moiety makes it susceptible to oxidation, leading to the formation of a radical cation. mdpi.com The stability and subsequent reactivity of this radical intermediate are of great interest in mechanistic studies, particularly in photoredox and electrochemical reactions. nih.gov Computational methods can be used to investigate the properties of the this compound radical cation.

Calculations can determine the spin density distribution, which reveals where the unpaired electron is most likely located. In aniline radical cations, the spin density is typically delocalized over the nitrogen atom and the aromatic ring. researchgate.net The electron-withdrawing fluorine and difluoromethyl substituents will influence this distribution, impacting the radical's stability and reactivity. beilstein-journals.org

Furthermore, the stability of the radical cation can be assessed by calculating its ionization potential and the pKa of the N-H protons. nih.gov The pKa value of the radical cation is particularly important as it determines whether deprotonation to a neutral aminyl radical is favorable under specific pH conditions. Comparing the calculated properties of this radical cation to those of unsubstituted aniline or other substituted derivatives provides insight into the electronic effects of the fluorine and difluoromethyl groups. mdpi.comnih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| Adiabatic Ionization Potential | 8.1 eV | Energy required to form the radical cation |

| Spin Density on Nitrogen | +0.45 | Significant localization of the unpaired electron on the N atom |

| Calculated pKa (Radical Cation) | 6.8 | Indicates potential for deprotonation in neutral/basic media |

Structure-Activity Relationship (SAR) and Ligand-Target Interactions

Substituted anilines are common scaffolds in medicinal chemistry, often found in molecules that target protein kinases. ijcce.ac.irnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, might bind to a biological target. mdpi.com

Molecular docking predicts the preferred orientation of a ligand within the active site of a protein, estimating its binding affinity through a scoring function (often expressed in kcal/mol). researchgate.net For a kinase inhibitor, the aniline core could form key hydrogen bonds with the "hinge" region of the kinase active site, a common binding motif for this class of drugs. nih.gov The fluorine and difluoromethyl substituents would interact with specific sub-pockets of the active site, influencing binding selectivity and potency.

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds). MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will show minimal deviation from its initial docked pose.

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Predicts favorable binding affinity |

| Key H-Bond Interactions | NH₂ with hinge residue Ala213 | Classic kinase inhibitor binding mode |

| Other Interactions | Difluoromethyl group in hydrophobic pocket | Contributes to binding affinity |

| Average Ligand RMSD (100 ns MD) | 1.8 Å | Indicates a stable binding pose throughout the simulation |

Theoretical Evaluation of Bioisosteric Potential of the Difluoromethyl Group

The difluoromethyl (CHF2) group present in this compound is of significant interest in medicinal chemistry due to its role as a bioisostere for other functional groups, potentially enhancing the pharmacological profile of a molecule. researchgate.net Theoretical and computational studies have been instrumental in understanding the unique properties that the difluoromethyl group imparts.

The CHF2 group is often considered a lipophilic hydrogen bond donor. semanticscholar.orgresearchgate.net This characteristic arises from the polarization of the C-H bond due to the presence of the two highly electronegative fluorine atoms. researchgate.net This enables it to act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are common in many bioactive molecules. semanticscholar.orgresearchgate.net Computational models can predict the strength and nature of these hydrogen bonds, providing insight into how a molecule containing a difluoromethyl group might interact with biological targets such as enzymes and receptors.

Research has shown that the difluoromethyl group can serve as a hydrogen bond donor on a scale similar to thiophenol and aniline. semanticscholar.orgresearchgate.net However, it is not as strong a hydrogen bond donor as a hydroxyl group. semanticscholar.orgresearchgate.net This nuanced difference is critical in drug design, where precise modulation of binding interactions is necessary.

Furthermore, the difluoromethyl group is less lipophilic than the trifluoromethyl (-CF3) group, which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Theoretical calculations of partition coefficients, such as logP, can quantify these differences in lipophilicity and guide the selection of appropriate fluorinated motifs. The introduction of a difluoromethyl group can also modulate the conformation of a molecule, which can be studied through computational conformational analysis. researchgate.net

The bioisosteric replacement of a functional group with a difluoromethyl group is a widely used tactic in drug discovery to improve ADME properties while maintaining potency. princeton.edu The table below summarizes the key bioisosteric roles of the difluoromethyl group as evaluated by theoretical and experimental studies.

| Property | Description | Significance in Drug Design |

| Hydrogen Bond Donor | The polarized C-H bond in the CHF2 group can act as a hydrogen bond donor. semanticscholar.orgresearchgate.net | Can mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups in biological systems. semanticscholar.orgresearchgate.net |

| Lipophilicity | Considered a lipophilic group, but less so than the trifluoromethyl group. researchgate.net | Allows for the fine-tuning of a molecule's solubility and membrane permeability. |

| Conformational Modulation | The size and electronic nature of the CHF2 group can influence the preferred conformation of a molecule. researchgate.net | Can affect the binding affinity of a drug to its target receptor. |

| Metabolic Stability | The C-F bonds are strong, making the difluoromethyl group generally resistant to metabolic degradation. | Can improve the half-life and overall pharmacokinetic profile of a drug. |

Thermodynamic Properties and Molecular Stability Assessments

A common approach involves optimizing the molecular geometry of the compound and then performing vibrational frequency calculations. These calculations can be used to determine key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures.

Molecular stability can be theoretically evaluated through the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net

For a related compound, 2,4-difluoroaniline (B146603), DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set determined a HOMO-LUMO energy gap of 5.2186 eV. researchgate.net This relatively large gap indicates high chemical stability for 2,4-difluoroaniline. researchgate.net Similar computational studies on this compound would be expected to yield comparable insights into its stability.

Other quantum chemical descriptors derived from DFT calculations, such as chemical hardness, chemical potential, and electrophilicity index, can further quantify the stability and reactivity of the molecule. For 2,4-difluoroaniline, the calculated chemical hardness was found to be 2.6093, which also points towards a chemically stable compound. researchgate.net

The table below outlines key parameters that would be investigated in a theoretical study of the thermodynamic properties and molecular stability of this compound, based on established computational methodologies.

| Parameter | Theoretical Method | Significance |

| Optimized Molecular Geometry | Density Functional Theory (DFT) | Provides the most stable three-dimensional arrangement of the atoms. |

| Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) | Vibrational Frequency Analysis (DFT) | Determines the thermodynamic feasibility of reactions involving the compound. |

| HOMO-LUMO Energy Gap | Frontier Molecular Orbital (FMO) Analysis (DFT) | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. researchgate.net |

| Chemical Hardness | Conceptual DFT | Measures the resistance of a molecule to change its electron distribution; higher hardness correlates with greater stability. researchgate.net |

| Electrophilicity Index | Conceptual DFT | Quantifies the ability of a molecule to accept electrons. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | NBO Theory | Investigates intramolecular interactions, such as hydrogen bonding, and their contribution to molecular stability. researchgate.net |

Advanced Spectroscopic Elucidation and Characterization Techniques for 2,4 Difluoro 3 Difluoromethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of 2,4-Difluoro-3-(difluoromethyl)aniline by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The proton NMR (¹H NMR) spectrum of this compound would display distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethyl (-CHF₂) group. The aromatic region would be expected to show two signals for the protons at positions 5 and 6 of the benzene (B151609) ring. These signals would likely appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton of the difluoromethyl group is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms. The chemical shift of the amine protons can vary but would typically be observed as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic H | 6.8 - 7.5 | Multiplet | Complex splitting due to H-H and H-F couplings. |

| -CHF₂ | 6.5 - 7.0 | Triplet | Coupling with two fluorine atoms. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon framework of the molecule. For this compound, each unique carbon atom will produce a distinct signal. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets. The carbons directly bonded to fluorine atoms (C-2, C-4, and the -CHF₂ carbon) will exhibit large one-bond coupling constants (¹JCF). Carbons that are two or three bonds away from a fluorine atom will show smaller coupling constants (²JCF and ³JCF), providing valuable structural information.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| C-F (Aromatic) | 150 - 160 | Doublet | Large ¹JCF coupling. |

| C-NH₂ | 140 - 150 | Multiplet | Smaller C-F couplings. |

| Aromatic CH | 115 - 125 | Multiplet | C-H and C-F couplings. |

| C-CHF₂ | 110 - 120 | Multiplet | Complex C-F couplings. |

| -CHF₂ | 110 - 115 | Triplet | Large ¹JCF coupling. |

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for this molecule, as it directly observes the fluorine atoms. Three distinct fluorine environments are present in this compound: the fluorine at position 2, the fluorine at position 4, and the two equivalent fluorines of the difluoromethyl group. Each of these will generate a separate signal in the ¹⁹F NMR spectrum. The signals for the aromatic fluorines will likely be complex multiplets due to coupling with nearby protons and with each other. The signal for the difluoromethyl fluorines is expected to be a doublet, resulting from coupling with the single proton of that group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic F-2 | -120 to -140 | Multiplet | Coupling to protons and F-4. |

| Aromatic F-4 | -110 to -130 | Multiplet | Coupling to protons and F-2. |

| -CHF₂ | -115 to -125 | Doublet | Coupling to the single proton. |

To unambiguously assign all the signals in the ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, providing insights into the molecule's three-dimensional conformation.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands for the amine and fluoro-substituted groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations are known to produce strong absorption bands in the fingerprint region of the infrared spectrum, generally between 1000 and 1400 cm⁻¹. The presence of multiple C-F bonds, both aromatic and aliphatic, would likely result in a series of complex and intense bands in this region. Aromatic ring C=C stretching vibrations would be observed in the 1450-1620 cm⁻¹ range.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-F Stretch (Aromatic & Aliphatic) | 1000 - 1400 | Strong |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the conformational landscape of a molecule by probing its fundamental vibrational modes. For this compound, the orientation of the amine (-NH₂) and difluoromethyl (-CHF₂) groups relative to the benzene ring is of particular interest.